N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is an organic compound that features a furan ring, a trifluoromethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves the reaction of furan-2-carbaldehyde with 3-(trifluoromethyl)phenylpropan-2-amine under specific conditions. One-pot synthesis methods have been developed, utilizing catalysts such as palladium on carbon nanotubes (Pd@CNTs) to facilitate the reaction . The reaction conditions often include the use of formic acid as a hydrogen source and methanol as a solvent, with the reaction being carried out at optimized temperatures and reaction times to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the amine group can produce secondary or tertiary amines. Substitution reactions involving the trifluoromethyl group can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine: This compound shares the furan and trifluoromethyl groups but differs in the presence of a pyridine ring instead of a phenyl ring.
Trifluoromethyl-substituted 2H-furan derivatives: These compounds have similar trifluoromethyl and furan groups but differ in their overall structure and functional groups.
Uniqueness
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to its specific combination of a furan ring, a trifluoromethyl group, and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-11(19-10-14-6-3-7-20-14)8-12-4-2-5-13(9-12)15(16,17)18/h2-7,9,11,19H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCMYJLOBWZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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